Boc-beta-Ala-OH

Catalog No.
S749817
CAS No.
3303-84-2
M.F
C8H15NO4
M. Wt
189.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-beta-Ala-OH

CAS Number

3303-84-2

Product Name

Boc-beta-Ala-OH

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)

InChI Key

WCFJUSRQHZPVKY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)O

Primary Application: Peptide Synthesis

The primary application of Boc-beta-Ala-OH, also known as N-(tert-Butyloxycarbonyl)-beta-Alanine, in scientific research lies in the field of peptide synthesis. It serves as a crucial building block for creating peptides, which are chains of amino acids linked by peptide bonds [].

Reason for Use:

Several features make Boc-beta-Ala-OH a valuable tool in peptide synthesis:

  • Protecting Group: The "Boc" (tert-Butyloxycarbonyl) group present in the molecule acts as a protecting group. It safeguards the amino group (NH2) during peptide chain assembly, preventing unwanted side reactions with other reactive groups in the process [].
  • Linker: Unlike most other amino acids, beta-alanine lacks a chiral center, meaning it doesn't have a mirror image form. This unique property makes Boc-beta-Ala-OH a non-chiral linker. Linkers are used to connect various peptide fragments or attach other functional groups to the peptide chain [].
  • Simple Structure: Compared to other amino acids, Boc-beta-Ala-OH has a relatively simple structure. This simplicity minimizes potential complexities during the synthesis process and facilitates efficient coupling with other building blocks [].

These characteristics allow researchers to utilize Boc-beta-Ala-OH to construct diverse peptide structures for various scientific investigations, including:

  • Drug Discovery: Researchers can design and synthesize peptide-based drugs to target specific biological processes or diseases [].
  • Protein Engineering: By incorporating Boc-beta-Ala-OH, scientists can modify existing proteins to study their function or create novel proteins with desired properties [].
  • Development of Diagnostic Tools: Peptide-based probes containing Boc-beta-Ala-OH can be used to detect specific molecules or processes in biological systems, aiding in disease diagnosis and monitoring [].

Additional Applications

Beyond its primary role in peptide synthesis, Boc-beta-Ala-OH holds potential for other research applications:

  • Investigating Enzyme Activity: Studies suggest that Boc-beta-Ala-OH can act as a substrate for specific enzymes, enabling researchers to explore their catalytic activity and potential roles in various biological processes [].
  • Drug Delivery Systems: The molecule holds potential for use in developing drug delivery systems due to its ability to modify the properties of drug molecules and enhance their targeting and delivery efficiency [].

Boc-beta-Ala-OH, also known as N-tert-Butoxycarbonyl-beta-alanine or Boc-β-alanine, is a synthetic building block used in peptide synthesis []. It is derived from beta-alanine, a naturally occurring non-proteinogenic amino acid []. The significance of Boc-beta-Ala-OH lies in its ability to create peptide chains with beta-alanine incorporated. Beta-alanine itself cannot be directly used for peptide synthesis due to its lack of a free amino group at the N-terminus. Boc-beta-Ala-OH provides a protected form of beta-alanine, allowing it to be incorporated into peptides while maintaining its unique properties [].


Molecular Structure Analysis

Boc-beta-Ala-OH possesses a simple yet key structural feature. The molecule consists of three main parts:

  • Boc Protecting Group: (CH3)3CO2-, also known as tert-butyloxycarbonyl, is attached to the amino group (NH2) of beta-alanine. This bulky group serves to protect the amino group during peptide synthesis, preventing unwanted reactions until it's specifically removed [].
  • Beta-Alanine Core: This central portion is derived from beta-alanine and contains a carboxylic acid group (COOH) at one end and a methylene chain (CH2-CH2) connecting it to the protected amino group.
  • Hydroxyl Group (OH): This group is located at the terminal end of the molecule and provides the reactive site for coupling with other amino acids during peptide chain formation [].

Chemical Reactions Analysis

Boc-beta-Ala-OH participates in several crucial reactions in peptide synthesis:

  • Coupling Reaction: This reaction forms the backbone of the peptide chain. Boc-beta-Ala-OH reacts with another amino acid (usually with a free amino group) in the presence of a coupling reagent. The Boc protecting group is cleaved, and the amino group of beta-alanine forms an amide bond with the carboxylic acid group of the second amino acid. This process can be repeated to create longer peptide chains incorporating beta-alanine units [].
Boc-β-Ala-OH + H2N-R-COOH -> Boc-β-Ala-NH-C(O)-R-COOH (excess reagents omitted)

(Where R represents the side chain of the second amino acid)

  • Deprotection: After peptide chain formation, the Boc protecting group is removed to reveal the functional amino group of beta-alanine. This is typically achieved using acidic conditions that selectively cleave the Boc group without affecting the peptide backbone [].

Physical And Chemical Properties Analysis

  • Solid State: Due to the presence of the bulky Boc group, Boc-beta-Ala-OH is likely a solid at room temperature.
  • Solubility: The molecule likely exhibits good solubility in organic solvents like dichloromethane and dimethylformamide (DMF) commonly used in peptide synthesis due to the presence of the Boc group [].
  • Water Solubility: The presence of both the carboxylic acid and hydroxyl groups suggests moderate water solubility.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3303-84-2

Wikipedia

Boc-beta-alanine

Dates

Modify: 2023-08-15

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